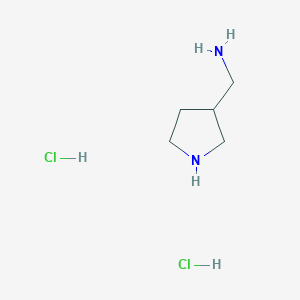![molecular formula C5H11ClN2O B6250580 [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride CAS No. 179684-70-9](/img/no-structure.png)
[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride, also known as 5-iminopyrrolidin-2-ylmethanol hydrochloride, is an organic compound that has been studied for its potential use in a variety of scientific research applications. This compound is of particular interest due to its unique chemical structure and its potential for use in a variety of laboratory experiments. In
Applications De Recherche Scientifique
[(2R)-[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloridelidin-2-yl]methanol hydrochloride has been studied for its potential use in a variety of scientific research applications. This compound has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleic acids. In addition, this compound has been studied for its potential use in the synthesis of drugs, such as antibiotics and antimalarials. Furthermore, this compound has been studied for its potential use in the synthesis of materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [(2R)-[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloridelidin-2-yl]methanol hydrochloride is not fully understood. However, it is believed that this compound acts as an enzyme inhibitor, blocking the activity of certain enzymes in the body. Additionally, this compound has been shown to interfere with the metabolism of certain drugs, potentially reducing their efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2R)-[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloridelidin-2-yl]methanol hydrochloride are not fully understood. However, this compound has been shown to have anticonvulsant and analgesic effects in animal models. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects in animal models.
Advantages and Limitations for Laboratory Experiments
The advantages of using [(2R)-[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloridelidin-2-yl]methanol hydrochloride in laboratory experiments include its relatively low cost of production, its ease of synthesis, and its potential for use in a variety of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable in solution, and its use in certain experiments may be limited due to its potential for toxicity.
Orientations Futures
The future directions for [(2R)-[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloridelidin-2-yl]methanol hydrochloride include further research into its biochemical and physiological effects, its potential for use in drug synthesis, and its potential for use in materials synthesis. Additionally, further research into the mechanism of action of this compound and its potential for use in medical applications is warranted. Finally, further research into the safety and efficacy of this compound in humans is needed before it can be used in any clinical applications.
Méthodes De Synthèse
The synthesis of [(2R)-[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloridelidin-2-yl]methanol hydrochloride is a relatively straightforward process. The compound is synthesized from the reaction of [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloridelidin-2-ylmethanol with hydrochloric acid. The reaction occurs in a basic medium, such as aqueous sodium hydroxide, and yields the desired compound in a relatively pure form. This synthesis method is relatively inexpensive and can be easily scaled up for larger scale production.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride involves the reaction of pyrrolidine with formaldehyde followed by reduction of the resulting imine with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with formaldehyde to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is quaternized with hydrochloric acid to form [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride." ] } | |
Numéro CAS |
179684-70-9 |
Nom du produit |
[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride |
Formule moléculaire |
C5H11ClN2O |
Poids moléculaire |
150.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



